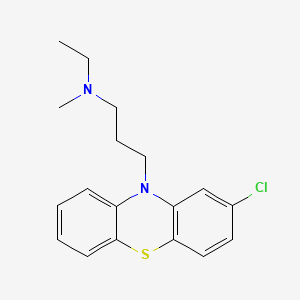

N-Desmethyl N-Ethyl Chlorpromazine

Description

N-Desmethyl N-Ethyl Chlorpromazine is a hypothetical or less-characterized metabolite/derivative of chlorpromazine, a phenothiazine-class antipsychotic. Chlorpromazine (C₁₇H₁₉ClN₂S) contains a dimethylaminopropyl side chain, which undergoes metabolic modifications such as N-dealkylation, hydroxylation, and sulfoxidation . This structural alteration may influence its pharmacokinetic and pharmacodynamic properties compared to chlorpromazine and its well-studied metabolites, such as N-desmethylchlorpromazine and 7-hydroxychlorpromazine .

Properties

CAS No. |

1622313-77-2 |

|---|---|

Molecular Formula |

C18H21ClN2S |

Molecular Weight |

332.9 g/mol |

IUPAC Name |

3-(2-chlorophenothiazin-10-yl)-N-ethyl-N-methylpropan-1-amine |

InChI |

InChI=1S/C18H21ClN2S/c1-3-20(2)11-6-12-21-15-7-4-5-8-17(15)22-18-10-9-14(19)13-16(18)21/h4-5,7-10,13H,3,6,11-12H2,1-2H3 |

InChI Key |

MZEOTQWGSTYINM-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Conventional Demethylation Techniques

The initial step involves removing the methyl group from the nitrogen atom of chlorpromazine. Several demethylation strategies are documented:

Use of Demethylating Agents:

Alkyl methyl groups can be cleaved using reagents such as boron tribromide (BBr₃), hydrobromic acid (HBr), or aluminum chloride (AlCl₃) under controlled conditions.

Example:Oxidative Demethylation:

Electrochemical oxidation has also been employed, where chlorpromazine undergoes anodic oxidation to facilitate N-demethylation, often coupled with characterization via voltammetry.

Specific Protocols

Patent Method (US20060205714A1):

- Dissolve chlorpromazine in a suitable solvent like toluene or ethanol.

- Add a Lewis acid such as boron tribromide or aluminum chloride.

- Reflux the mixture under inert atmosphere (nitrogen or argon) for several hours.

- Quench with methanol or water, filter, and purify by crystallization or chromatography.

-

- Temperature: 0–25°C during quenching, reflux (around 80°C) during demethylation.

- Solvent: DCM, toluene, or ethanol.

- Yield: Typically high, with purity confirmed via NMR and mass spectrometry.

N-Ethylation to Form N-Desmethyl N-Ethyl Chlorpromazine

Following demethylation, the next step involves introducing an ethyl group at the nitrogen atom:

Alkylation Strategy

-

- Ethyl halides (e.g., ethyl iodide or ethyl bromide).

- Base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

- Solvent: Acetone, dimethylformamide (DMF), or tetrahydrofuran (THF).

-

- Dissolve N-desmethyl chlorpromazine in dry solvent.

- Add base to deprotonate the nitrogen.

- Introduce ethyl halide dropwise under stirring at room temperature or slightly elevated temperature (around 50°C).

- Reaction proceeds via nucleophilic substitution, attaching the ethyl group.

-

- Temperature: 20–60°C.

- Time: 4–24 hours, depending on reactivity.

- Purification: Column chromatography or recrystallization.

Optimization and Yield

- Use of excess ethyl halide and base enhances yield.

- Reaction monitoring via thin-layer chromatography (TLC) or HPLC is recommended.

- Purity confirmed through NMR and mass spectrometry.

Overall Synthetic Route Summary

| Step | Reagents | Conditions | Purification | Notes |

|---|---|---|---|---|

| Demethylation | BBr₃ or AlCl₃ | -78°C to reflux | Crystallization or chromatography | Converts chlorpromazine to N-desmethyl chlorpromazine |

| N-Ethylation | Ethyl halide + K₂CO₃ or NaH | 20–60°C | Column chromatography | Produces N-Desmethyl N-Ethyl Chlorpromazine |

Data Tables of Reaction Conditions and Yields

| Step | Reagents | Solvent | Temperature | Reaction Time | Typical Yield | Purification Method |

|---|---|---|---|---|---|---|

| Demethylation | BBr₃ | DCM | −78°C to reflux | 4–8 hours | 85–95% | Crystallization |

| N-Ethylation | Ethyl bromide + K₂CO₃ | DMF | 20–60°C | 12–24 hours | 70–85% | Column chromatography |

Research Findings and Notes

Efficiency and Selectivity:

Demethylation with BBr₃ is highly efficient but requires strict anhydrous conditions. Aluminum chloride offers an alternative but may produce more by-products.Environmental and Safety Considerations:

Use of BBr₃ demands careful handling due to its corrosiveness. Alternative milder methods include using catalytic amounts of oxidants or electrochemical techniques.Purification:

Crystallization remains the preferred purification method, often after solvent removal, to obtain high-purity N-desmethyl chlorpromazine, which can then be N-alkylated.Advanced Methods: Microwave-assisted synthesis has been explored to reduce reaction times and improve yields, especially in N-alkylation steps.

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl N-Ethyl Chlorpromazine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The reactions involving N-Desmethyl N-Ethyl Chlorpromazine typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of N-Desmethyl N-Ethyl Chlorpromazine depend on the type of reaction and the reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may produce secondary amines or alcohols.

Scientific Research Applications

N-Desmethyl N-Ethyl Chlorpromazine is a derivative of chlorpromazine, an antipsychotic medication of the phenothiazine class, and is characterized by the removal of a methyl group and the addition of an ethyl group. It is recognized as a metabolite of chlorpromazine, used to treat psychiatric disorders like schizophrenia and bipolar disorder.

Scientific Research Applications

N-Desmethyl N-Ethyl Chlorpromazine has applications in clinical and research settings. It is used as a reference compound in analytical chemistry. As a metabolite of chlorpromazine, N-Desmethyl N-Ethyl Chlorpromazine is relevant in studies of chlorpromazine's metabolism, effects, and interactions with other drugs .

Pharmacological Studies

N-Desmethyl N-Ethyl Chlorpromazine exhibits biological activities related to chlorpromazine, acting as an antagonist at dopamine D2 receptors, which is crucial for its antipsychotic effects, and may also influence serotonin receptors. The biological activity is often assessed through pharmacological studies that examine its effects on neurotransmitter systems.

Metabolic Pathways

The primary metabolic pathway for N-Desmethyl N-Ethyl Chlorpromazine involves N-dealkylation and N-oxidation. The metabolic process typically begins with the hydroxylation of the carbon atom linked to the nitrogen atom, leading to the formation of unstable hydroxylated metabolites that subsequently decompose into dealkylated amines and aldehydes. This compound can also undergo oxidation reactions, resulting in sulfoxide and N-oxide metabolites, which have been characterized in various biological samples.

Interaction Studies

Interaction studies involving N-Desmethyl N-Ethyl Chlorpromazine focus on its pharmacokinetic properties and interactions with other drugs. These studies typically explore how this compound interacts with cytochrome P450 enzymes during metabolism, which can influence the efficacy and safety profiles of co-administered medications. Understanding these interactions is critical for optimizing therapeutic regimens involving chlorpromazine and its metabolites.

Phototoxicity Studies

Chlorpromazine metabolites, including demethylated metabolites, have been studied for their phototoxic potency . The demethylated metabolites were more phototoxic than chlorpromazine .

Comparison with Other Phenothiazine Derivatives

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Chlorpromazine | Parent compound; contains dimethylamino group | Widely used antipsychotic; extensive clinical use |

| Norchlorpromazine | Lacks chlorine at position 2 | Exhibits different pharmacological profiles |

| Thioridazine | Contains a piperidine ring | Known for different side effects; less commonly used |

| Fluphenazine | Piperazine derivative | Long-acting formulation; used for maintenance therapy |

Mechanism of Action

The mechanism of action of N-Desmethyl N-Ethyl Chlorpromazine involves its interaction with various molecular targets, including dopamine receptors (D1, D2, D3, and D4) and serotonin receptors (5-HT1 and 5-HT2). By blocking these receptors, the compound exerts its antipsychotic effects, reducing symptoms such as hallucinations and delusions. Additionally, it may interact with other neurotransmitter systems, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Metabolic Pathways and Stability

Chlorpromazine undergoes extensive metabolism via cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes. Key metabolites include:

- N-Desmethylchlorpromazine : Formed via N-demethylation, retains pharmacological activity .

- 7-Hydroxychlorpromazine : A hydroxylated metabolite with reduced activity compared to the parent compound .

- Chlorpromazine N-Oxide : Generated by FMO1, metabolically stable but pharmacologically inactive .

However, ethyl substitution may alter enzyme affinity. For instance, N-alkyl chain length affects FMO-mediated N-oxidation rates; longer chains (e.g., ethyl vs. methyl) could reduce metabolic clearance .

Table 1: Metabolic Stability of Chlorpromazine Derivatives

Pharmacological Activity

Chlorpromazine and its metabolites exhibit varying receptor affinities:

- Chlorpromazine : Antagonizes dopamine D₂, serotonin 5-HT₂, and α-adrenergic receptors .

- N-Desmethylchlorpromazine : Retains D₂ antagonism but with reduced potency compared to the parent compound .

- Trifluoperazine (analog with CF₃ substitution): Higher D₂ affinity due to electron-withdrawing groups enhancing receptor binding .

Ethyl substitution in N-Desmethyl N-Ethyl Chlorpromazine may sterically hinder receptor interactions, reducing potency. shows that side-chain modifications (e.g., elongation) in phenothiazines alter binding to D4 dopamine receptors. For example, compound 7 (with a unique side chain) exhibited higher D4 affinity than chlorpromazine .

Table 2: Receptor Binding Affinities (Theoretical Comparison)

Physicochemical Properties

- Chlorpromazine : logP = 5.3, pKa = 9.2 .

- N-Desmethylchlorpromazine : Estimated logP ≈ 4.8 (lower lipophilicity due to reduced alkylation), pKa ≈ 9.5 (increased basicity from amine dealkylation) .

- Chlorpromazine N-Oxide : logP = 3.9, more polar due to N-oxide moiety .

Analytical Detection

Chlorpromazine and its metabolites are quantified via HPLC, GC, and electrochemical methods. reports chromatographic parameters for "Desmethyl chlorpromazine" (possibly N-desmethylchlorpromazine) with an R² = 0.9975 using chlorpromazine-d3 as an internal standard . N-Desmethyl N-Ethyl Chlorpromazine would require similar methods but may exhibit distinct retention times due to altered hydrophobicity.

Table 3: Analytical Parameters for Chlorpromazine Derivatives

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for identifying and quantifying N-Desmethyl N-Ethyl Chlorpromazine in biological matrices?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Structural confirmation can be achieved via comparison with reference standards (e.g., EP Reference Standards for chlorpromazine impurities, such as Chlorpromazine Sulfoxide or N-desmethyl derivatives) . For quantification, validate assays using spiked biological samples (plasma, urine) with internal standards (e.g., deuterated analogs) to account for matrix effects.

Q. How does N-Desmethyl N-Ethyl Chlorpromazine differ structurally and pharmacologically from its parent compound, chlorpromazine?

- Methodological Answer : Structural differences arise from the removal of a methyl group and addition of an ethyl group to the tertiary amine moiety. Pharmacologically, this alters logP and pKa values, impacting blood-brain barrier permeability and receptor binding affinity. Computational modeling (e.g., molecular docking) and in vitro receptor-binding assays (e.g., dopamine D2 receptor affinity tests) can quantify these differences .

Q. What are the primary metabolic pathways generating N-Desmethyl N-Ethyl Chlorpromazine, and which enzymes are involved?

- Methodological Answer : The metabolite is formed via sequential N-dealkylation and N-ethylation reactions. Cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) catalyze N-demethylation, while flavin-containing monooxygenases (FMOs) may mediate N-ethylation. In vitro studies using human liver microsomes with selective enzyme inhibitors (e.g., ketoconazole for CYP3A4) or recombinant enzymes can delineate contributions of specific isoforms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported activity profiles of N-Desmethyl N-Ethyl Chlorpromazine across in vitro and in vivo studies?

- Methodological Answer : Discrepancies may arise from interspecies metabolic differences or assay conditions. Conduct cross-species comparative metabolism studies (e.g., rat vs. human hepatocytes) paired with pharmacokinetic/pharmacodynamic (PK/PD) modeling. Use stable isotope tracers to track metabolite formation and activity in vivo . Additionally, validate receptor binding or functional assays (e.g., cAMP inhibition for D2 receptor antagonism) under standardized conditions .

Q. What experimental designs are optimal for studying the neuropharmacological effects of N-Desmethyl N-Ethyl Chlorpromazine in animal models?

- Methodological Answer : Employ dose-response studies using chlorpromazine-equivalent dosing (e.g., 2 mg haloperidol ≈ 100 mg chlorpromazine) for translational relevance . Include control groups for metabolite-specific effects (e.g., N-Desmethyl N-Ethyl Chlorpromazine vs. parent compound). Behavioral assays (e.g., prepulse inhibition for sensorimotor gating) and neurochemical monitoring (microdialysis for dopamine levels) can link metabolite exposure to functional outcomes .

Q. How do N-oxide and sulfoxide derivatives of N-Desmethyl N-Ethyl Chlorpromazine influence its pharmacokinetic profile and toxicity?

- Methodological Answer : Use in vitro redox cycling assays (e.g., liver S9 fractions) to assess interconversion between N-oxide/sulfoxide forms and the parent metabolite. Toxicity can be evaluated via cytotoxicity screens (e.g., HepG2 cell viability assays) and reactive oxygen species (ROS) measurement. Pharmacokinetic parameters (e.g., half-life, clearance) should be modeled in vivo using radiolabeled compounds .

Q. What strategies mitigate challenges in synthesizing high-purity N-Desmethyl N-Ethyl Chlorpromazine for preclinical studies?

- Methodological Answer : Optimize synthetic routes using reductive alkylation (e.g., ethylation via borane-tert-butylamine complexes) followed by purification via preparative HPLC. Characterize intermediates via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Purity validation should adhere to pharmacopeial guidelines (e.g., USP/EP standards for related substances) .

Methodological Notes

- Data Analysis : For metabolic studies, apply pathway enrichment analysis (e.g., MetaboAnalyst) to identify dominant metabolic routes .

- Statistical Rigor : Use mixed-effects models to account for inter-individual variability in enzyme activity, particularly in human-derived samples .

- Ethical Compliance : For human metabolite studies, ensure IRB approval and align with FDA guidelines for metabolite safety testing (21 CFR Part 312) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.